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Compound of Interest

2-Nitro-4-(trifluoromethyl)benzoic
Compound Name: d
aci

Cat. No.: B142237

An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzoic Acid

Introduction

2-Nitro-4-(trifluoromethyl)benzoic acid is a specialized organic compound of significant
interest to the chemical, pharmaceutical, and agrochemical industries. Its unique molecular
architecture, featuring a benzoic acid core substituted with both a nitro group and a
trifluoromethyl group, makes it a versatile synthetic intermediate. The presence of two strong
electron-withdrawing groups profoundly influences the molecule's reactivity, rendering it a
valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs)
and next-generation crop protection agents.[1]

This guide provides a comprehensive overview of the molecular structure, physicochemical
properties, synthesis, and spectroscopic characterization of 2-Nitro-4-
(trifluoromethyl)benzoic acid, tailored for researchers and professionals in drug development
and chemical synthesis.

Molecular Structure and Identifiers

The fundamental identity of a chemical compound is established by its structure and
internationally recognized identifiers. 2-Nitro-4-(trifluoromethyl)benzoic acid is systematically
named according to IUPAC nomenclature, and its structure is unambiguously represented by
formats such as SMILES and InChl.
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Identifier Value Source
2-nitro-4-

IUPAC Name ) ) ) PubChem|[2]
(trifluoromethyl)benzoic acid

CAS Number 320-94-5 Sigma-Aldrich, PubChem|[2][3]

Molecular Formula CsHaF3NOa4 PubChem|[2]

_ C1=CC(=C(C=C1C(F)(F)F)--
SMILES String PubChem][2]

INVALID-LINK--[O-])C(=0)O

InChl Key

MYSAXQPTXWKDPQ-
UHFFFAOYSA-N

Sigma-Aldrich, PubChem][2][3]

Physicochemical Properties

The physical and chemical properties of 2-Nitro-4-(trifluoromethyl)benzoic acid are crucial

for its handling, storage, and application in synthetic chemistry. These properties are

summarized below.

Property Value Source
Molecular Weight 235.12 g/mol Sigma-Aldrich, PubChem][2][3]
Appearance Off-White to Pale Yellow Solid ChemicalBook[4]
) ) Sigma-Aldrich,
Melting Point 134-138 °C )
ChemicalBook][3][4]
N ) Shanghai Up-Fluorochem Co.,
Boiling Point 306.6 °C at 760 mmHg Lid
) Shanghai Up-Fluorochem Co.,
Density 1.596 g/cm3
Ltd.
Shanghai Up-Fluorochem Co.,
LogP 2.835

Ltd.

Spectroscopic Characterization
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The structural confirmation of 2-Nitro-4-(trifluoromethyl)benzoic acid relies on standard
spectroscopic techniques.

« Infrared (IR) Spectroscopy: The IR spectrum provides evidence for the key functional groups.
Characteristic absorption bands include a broad O-H stretch for the carboxylic acid from
approximately 3300 to 2500 cm~1, a sharp C=0 (carbonyl) stretch between 1700 and 1680
cm~1, asymmetric and symmetric N-O stretches for the nitro group around 1530 cm~* and
1350 cm™1, respectively, and strong C-F stretching vibrations in the 1320-1100 cm~1 region.

[5]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR spectroscopy would show
distinct signals for the three aromatic protons, with chemical shifts influenced by the electron-
withdrawing substituents. 13C NMR would confirm the presence of eight unique carbon
atoms, including the carboxyl, trifluoromethyl, and aromatic carbons. 1°F NMR is also a
critical tool for confirming the trifluoromethyl group.

e Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The
compound is expected to show a molecular ion peak corresponding to its exact mass of
235.0092 g/mol .[2]

Synthesis and Reactivity

2-Nitro-4-(trifluoromethyl)benzoic acid is a valuable intermediate due to its defined reactivity,
which is governed by its functional groups.[1] The electron-withdrawing nature of the nitro and
trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution while
increasing the acidity of the carboxylic acid proton. The nitro group can be readily reduced to
an amine, providing a pathway for further functionalization, such as amide bond formation.[1]
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Chemical Properties & Reactivity

2-Nitro-4-(trifluoromethyl)benzoic Acid
influences O
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\
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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